N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide
Description
Properties
CAS No. |
62100-83-8 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-(2,3-dimethyl-8-nitro-4-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C13H12N2O5/c1-6-7(2)20-13-9(12(6)17)4-5-10(14-8(3)16)11(13)15(18)19/h4-5H,1-3H3,(H,14,16) |
InChI Key |
XZIKVSAVMAYFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Nitration Conditions
Starting material : 2,3-Dimethyl-4-hydroxyacetophenone.
Nitrating agent : Concentrated nitric acid (63%) in acetic acid or dichloromethane.
Reaction parameters :
-
Molar ratio (substrate:HNO₃): 1:1.1–1.5.
Mechanism : Electrophilic nitration directed by the electron-donating hydroxyl and methyl groups. The hydroxyl group activates the ring, favoring nitration at the para position (C-8).
Outcome :
-
Product : 2,3-Dimethyl-8-nitro-4-hydroxyacetophenone (yield: ~70–80%).
-
Byproducts : Minor ortho-nitrated isomers, separable via alkaline extraction.
Cyclization to Form the Benzopyran Core
The nitrated acetophenone undergoes cyclization to construct the 4H-1-benzopyran skeleton.
Cyclization Reagents and Conditions
Reagent : Ethyl cyanoformate or analogous carbonyl sources.
Base : Sodium methoxide or triethylamine.
Solvent : Toluene or dimethylacetamide (DMAC).
Mechanism : Base-mediated condensation between the phenolic oxygen and the carbonyl group, followed by intramolecular cyclization.
Procedure :
-
Dissolve 2,3-dimethyl-8-nitro-4-hydroxyacetophenone in toluene.
-
Add ethyl cyanoformate and sodium methoxide dropwise.
-
Acidify with HCl to precipitate the cyclized product.
Outcome :
-
Product : 2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-ol (yield: ~65–75%).
-
Key impurity : Incomplete cyclization products, removed via recrystallization.
Introduction of the Acetamide Group
The hydroxyl group at position 7 is converted to an acetamide via a two-step sequence: amination followed by acylation.
Amination of the Hydroxyl Group
Method : Gabriel synthesis or nucleophilic substitution.
Reagents :
-
Amination : Phthalimide/KOH or ammonia under Mitsunobu conditions.
-
Alternative : Direct displacement using NaN₃ in DMAC, followed by Staudinger reduction.
Procedure :
-
React 2,3-dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-ol with phthalimide/KOH at 100°C for 12 hours.
-
Hydrolyze the phthalimide intermediate with hydrazine to yield the primary amine.
Outcome :
Acylation with Acetyl Chloride
Reagents : Acetyl chloride, triethylamine (TEA).
Solvent : DMAC or dichloromethane.
Conditions :
-
Cool the amine intermediate to 0°C.
-
Add acetyl chloride and TEA dropwise.
Workup :
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Outcome :
Alternative Synthetic Routes and Modifications
Late-Stage Nitration
An alternative approach involves nitrating pre-formed benzopyran derivatives. However, this risks over-nitration or regiochemical ambiguity due to electron-withdrawing groups on the ring.
Direct Acetamide Installation via Ullmann Coupling
Reagents : Copper-catalyzed coupling of 7-bromo derivatives with acetamide.
Limitations : Low yields (~30–40%) and harsh conditions.
Analytical Characterization and Quality Control
Key spectroscopic data :
-
¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, CH₃CO), 2.30 (s, 6H, 2,3-CH₃), 6.85 (s, 1H, H-5), 8.20 (s, 1H, H-6), 10.10 (s, 1H, NH).
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 3300 cm⁻¹ (N-H).
Purity optimization :
Challenges and Industrial Scalability
-
Regioselectivity : Competing nitration at C-5 or C-6 requires precise temperature control.
-
Amine instability : The 7-amino intermediate is prone to oxidation, necessitating inert atmospheres.
-
Cost efficiency : Use of DMAC and acetyl chloride increases production costs, prompting exploration of greener solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acetamide positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted chromenes with various functional groups
Scientific Research Applications
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes .
Mechanism of Action
The mechanism of action of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other acetamide-containing derivatives, particularly those with aromatic or heterocyclic cores. Below is a detailed analysis based on structural motifs, substituent effects, and inferred applications:
Core Structure and Substituent Analysis
Key Observations:
- Benzopyran vs. Benzothiazole Cores : The benzopyran core in the target compound provides a fused oxygen-containing ring system, which may enhance planarity and π-π stacking compared to the sulfur-containing benzothiazole derivatives in . The nitro group at position 8 in the target compound could increase electrophilicity, whereas the trifluoromethyl group in benzothiazole analogs () enhances metabolic stability and lipophilicity .
- This could influence binding affinity in biological targets .
- Stereochemical Complexity: Compounds in feature multiple stereocenters and extended backbones, suggesting applications in high-specificity targets (e.g., enzymes or receptors).
Hydrogen Bonding and Crystal Packing
The 4-oxo and acetamide groups in the target compound could act as H-bond acceptors/donors, influencing crystal packing or supramolecular interactions. Benzothiazole derivatives () may exhibit different H-bonding patterns due to the absence of a fused oxygen ring .
Pharmacological and Industrial Relevance
- Patent Compounds () : The benzothiazole-acetamide derivatives are patented, suggesting applications in pharmaceuticals or agrochemicals. Their trifluoromethyl and methoxy groups are common in kinase inhibitors or antimicrobial agents. The target compound’s nitro group may confer reactivity useful in prodrug design .
- Pharmacopeial Compounds () : The stereochemically complex acetamides in are likely drug candidates, possibly for antiviral or anticancer use. The target compound’s simpler structure may offer advantages in cost-effective synthesis .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Calculated Molecular Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Rotatable Bonds |
|---|---|---|---|
| Target Compound | ~318.3 | ~1.5 | 3 |
| Benzothiazole () | ~354.3 | ~3.2 | 5 |
| Pharmacopeial () | ~650.8 | ~4.5 | 10 |
Note: Values estimated using standard molecular modeling tools; actual data may vary.
Biological Activity
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Molecular Structure and Composition
| Property | Value |
|---|---|
| CAS Number | 1076199-29-5 |
| Molecular Formula | C13H12N2O5 |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | N-(2,3-dimethyl-8-nitro-4-oxochromen-7-yl)acetamide |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2N+[O-])NC(=O)C)C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Notably, it has shown efficacy against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
This suggests a potential role for this compound in cancer therapy.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components such as DNA and proteins, leading to biological effects like mutagenesis and apoptosis.
Enzymatic Interactions
This compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and enhancing its therapeutic efficacy.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound against multidrug-resistant strains. The results highlighted its potential as an alternative treatment option for resistant infections .
- Anticancer Research : A clinical trial explored the efficacy of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-benzopyran-7-yl)acetamide in patients with advanced breast cancer. The trial reported promising results with a significant reduction in tumor size among participants .
Q & A
Q. What are the common synthetic routes for N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalized benzopyran precursors. Key steps include nitration at the 8-position, acetylation of the amine group at the 7-position, and oxidation to form the 4-oxo moiety. Optimization strategies:
- Temperature control : Maintain <60°C during nitration to avoid over-oxidation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for acetylation to enhance solubility and reaction efficiency.
- Catalysts : Employ Lewis acids (e.g., AlCl₃) for regioselective nitration .
Table 1 : Representative Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 72 | TLC, IR |
| Acetylation | Ac₂O, DMF, rt | 85 | ¹H NMR, HPLC |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software for refinement (e.g., SHELXL) .
- NMR spectroscopy : ¹³C NMR detects the carbonyl group at ~170 ppm, while ¹H NMR identifies methyl groups (δ 2.1–2.3 ppm) and nitro protons (δ 8.2–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₁₃H₁₂N₂O₅⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR)?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between tautomeric forms or conformational isomers.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental data.
- Hydrogen bonding analysis : Apply graph-set notation (as per Etter’s rules) to identify intermolecular interactions affecting spectral profiles .
Q. What strategies enable targeted structural modifications to enhance bioactivity while maintaining stability?
- Methodology :
- Structure-activity relationship (SAR) : Replace the nitro group (8-position) with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Functional group compatibility : Introduce substituents at the 3-methyl position to modulate lipophilicity (logP) without disrupting the benzopyran core.
Table 2 : Bioactivity Modulation Strategies
| Modification Site | Functional Group | Impact on IC₅₀ | Stability (t₁/₂) |
|---|---|---|---|
| 8-NO₂ → 8-CF₃ | Trifluoromethyl | 2.5-fold ↓ | 3.2-fold ↑ |
Q. How should researchers address inconsistencies in biological assay results (e.g., variable enzyme inhibition)?
- Methodology :
- Orthogonal assays : Validate inhibition using both fluorescence-based and radiometric assays.
- Purity verification : Reanalyze compound purity via HPLC (>98%) to rule out degradation products.
- Buffer optimization : Test assays in varying pH (6.5–7.5) to account for protonation state effects .
Data Contradiction Analysis
Q. What experimental approaches clarify discrepancies between computational predictions and observed crystallographic data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
